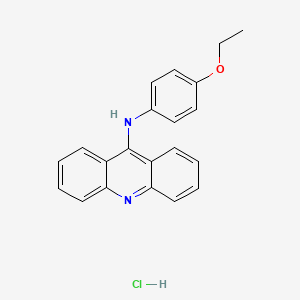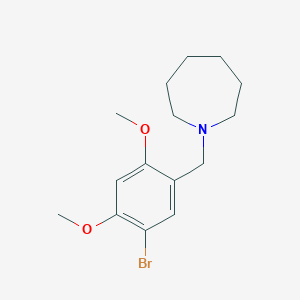![molecular formula C21H27N3O4S B4897431 3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly known as AMPP and has been found to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of AMPP involves the inhibition of the activity of certain enzymes and proteins that are involved in various biological processes. It has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression. AMPP has also been found to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of various cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
AMPP has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. AMPP has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. It has been found to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
AMPP has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied for its potential therapeutic applications, and its effects have been well-documented. However, there are also some limitations to using AMPP in lab experiments. It has low solubility in water, which can limit its use in certain experiments. It can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Future Directions
There are several future directions for the study of AMPP. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, future studies can focus on developing new derivatives of AMPP with improved solubility and reduced toxicity. Overall, the study of AMPP has the potential to lead to the development of new and effective treatments for various diseases.
Synthesis Methods
The synthesis of AMPP involves the reaction of 3-aminobenzenesulfonamide with 4-methyl-N-[3-(4-morpholinyl)propyl]benzamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is then further reacted to yield AMPP. The synthesis method has been optimized to yield high purity and high yield of AMPP.
Scientific Research Applications
AMPP has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. AMPP has also been found to inhibit the growth of various cancer cells and induce cell death.
properties
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-8-9-18(21(25)22-10-5-11-24-12-14-28-15-13-24)16-20(17)29(26,27)23-19-6-3-2-4-7-19/h2-4,6-9,16,23H,5,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOBAEPMLZOACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)

![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)

![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)

![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)

![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)
